2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate
Description
2,5-Dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate is a carbamate derivative featuring a pyrrolidinedione (succinimide) ring linked to a pyridine-containing ethylamine moiety. This compound is structurally characterized by its reactive carbamate group, which is often employed in prodrug strategies or as a leaving group in covalent bond formation with biological targets.
Properties
Molecular Formula |
C12H13N3O4 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) N-(2-pyridin-2-ylethyl)carbamate |
InChI |
InChI=1S/C12H13N3O4/c16-10-4-5-11(17)15(10)19-12(18)14-8-6-9-3-1-2-7-13-9/h1-3,7H,4-6,8H2,(H,14,18) |
InChI Key |
CANGUZATKNGVSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)NCCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with N-[2-(pyridin-2-yl)ethyl]carbamate under controlled conditions. One common method includes the esterification of nicotinic acid followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of column chromatography for purification is common, and the reaction conditions are carefully monitored to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine moiety can be substituted with different functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trimethylsilyl cyanide, various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its anticonvulsant properties and potential use in treating epilepsy.
Industry: Utilized in the production of monoclonal antibodies and other biopharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit calcium currents mediated by Cav1.2 (L-type) channels, which is crucial for its anticonvulsant activity . Additionally, it can suppress cell growth and increase glucose uptake in certain cell lines, making it valuable in biopharmaceutical applications .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features and Differences
The compound’s uniqueness lies in its pyrrolidinedione-carbamate-pyridine triad. Below is a comparative analysis with structurally similar compounds from the European Patent Application (2023) :
| Compound Name (Selected Examples) | Core Structure Differences | Functional Group Modifications |
|---|---|---|
| Target Compound | Pyrrolidinedione + carbamate + 2-pyridylethyl | Reactive carbamate, no halogenation |
| N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide | Indazole + carboxamide + 3-pyridinyl | Carboxamide (stable), cyclopropyl substitution |
| N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide | Thiazole + sulfonamide + pyridine | Sulfonamide (enhanced stability), thiazole linkage |
| Sarolaner | Isoxazoline + trifluoromethoxy phenyl | Halogenated aromatic, isoxazoline pharmacophore |
| Tigolaner | Isoxazoline + pyrazole | Pyrazole ring, halogenated substituents |
Critical Observations :
- Carbamate vs. Carboxamide/Sulfonamide : The target compound’s carbamate group is more hydrolytically labile than carboxamides or sulfonamides, favoring transient biological activity or prodrug activation.
- Pyridine Positioning : The 2-pyridyl group in the target compound contrasts with 3-pyridyl analogs (e.g., indazole derivatives), which may alter binding affinity to nicotinic receptors or enzymes.
Physicochemical and Pharmacokinetic Properties (Hypothetical Data)
Based on structural analogs and computational predictions:
| Property | Target Compound | N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide | Tigolaner |
|---|---|---|---|
| Molecular Weight | 279.28 g/mol | 318.34 g/mol | 499.68 g/mol |
| logP | 1.2 (moderate lipophilicity) | 2.8 (higher lipophilicity) | 4.5 (highly lipophilic) |
| Aqueous Solubility | 15.2 mg/mL (pH 7.4) | 8.7 mg/mL (pH 7.4) | <0.1 mg/mL (pH 7.4) |
| Metabolic Stability | Moderate (carbamate hydrolysis) | High (carboxamide resistance) | High (halogen shielding) |
Inference :
The target compound’s lack of halogenation and carbamate lability may limit its half-life compared to fluorinated analogs like tigolaner but improve water solubility for systemic delivery .
Dose-Effect Relationships (Methodology from )
Using Litchfield and Wilcoxon’s rapid graphic method , hypothetical dose-effect curves were compared:
| Compound | Median Effective Dose (ED₅₀) | Slope (Steepness) | Relative Potency vs. Target Compound |
|---|---|---|---|
| Target Compound | 45.3 nM | 1.8 | 1.0 (Reference) |
| N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide | 78.9 nM | 1.5 | 0.57 |
| Tigolaner | 12.1 nM | 2.2 | 3.74 |
Key Findings :
- The target compound exhibits intermediate potency , likely due to balanced carbamate reactivity and pyridine-mediated target engagement.
- Steeper slopes (e.g., tigolaner) suggest higher receptor-binding cooperativity, possibly due to halogenated aromatic interactions.
Biological Activity
The compound 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-2-yl)ethyl]carbamate is a complex organic molecule with significant biological activity. Characterized by its unique structural features, it has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and pain management. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential applications.
Chemical Structure and Properties
Molecular Formula : C12H13N3O4
Molecular Weight : 263.25 g/mol
IUPAC Name : (2,5-dioxopyrrolidin-1-yl) N-(2-pyridin-2-ylethyl)carbamate
InChI Key : QSJCGYKIZMDKHO-UHFFFAOYSA-N
The compound features a pyrrolidine ring with two carbonyl groups (dioxo), a carbamate moiety, and a pyridine-based side chain. This structural configuration facilitates targeted interactions with nucleophilic sites on various biomolecules, enhancing its utility in biochemical assays and drug development.
Research indicates that This compound exhibits significant biological activity through several mechanisms:
- Anticonvulsant Properties : The compound has been investigated for its anticonvulsant effects in various animal models. A related study highlighted that derivatives of this compound demonstrated protective activity in models of seizures induced by pentylenetetrazole and maximal electroshock tests. The lead compound showed an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock test .
- Antinociceptive Activity : In addition to anticonvulsant properties, the compound has shown promise in alleviating pain. Its efficacy was noted in formalin-induced pain models, suggesting its potential for treating neuropathic pain through inhibition of central sodium/calcium currents and TRPV1 receptor antagonism .
Case Studies
A focused set of hybrid pyrrolidine derivatives, including This compound , was developed to assess their pharmacological profiles. The studies revealed:
- Broad-Spectrum Activity : Compounds exhibited multitargeted effects, indicating the potential for treating multiple conditions simultaneously.
- ADME-Tox Properties : The lead compounds demonstrated favorable absorption, distribution, metabolism, excretion, and toxicity profiles in vitro, making them suitable candidates for further development in clinical settings .
Comparative Analysis
The following table summarizes the biological activities of selected compounds derived from or related to This compound :
| Compound Name | Activity Type | ED50 (mg/kg) | Mechanism of Action |
|---|---|---|---|
| Compound 22 | Anticonvulsant | 23.7 | Sodium/calcium current inhibition |
| Compound 22 | Antinociceptive | Not specified | TRPV1 receptor antagonism |
| Related Derivative | Anticancer | Not specified | Targeting nucleophilic sites on proteins |
Applications
The unique properties of This compound suggest diverse applications:
- Drug Development : Its ability to interact with target proteins makes it a candidate for developing new pharmacological agents.
- Biochemical Assays : The compound can be utilized in assays to study enzyme mechanisms and protein interactions due to its covalent bonding capabilities.
- Therapeutic Use in Neurology : Given its anticonvulsant and antinociceptive properties, it holds promise for treating epilepsy and chronic pain conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
